Product packaging for Methyl (2,4,5-trichlorophenoxy)acetate(Cat. No.:CAS No. 1928-37-6)

Methyl (2,4,5-trichlorophenoxy)acetate

Cat. No.: B155193
CAS No.: 1928-37-6
M. Wt: 269.5 g/mol
InChI Key: JUCNGUOYQGHBJC-UHFFFAOYSA-N
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Description

Methyl (2,4,5-trichlorophenoxy)acetate, with the CAS Registry Number 1928-37-6 , is the methyl ester derivative of the herbicide 2,4,5-T . This compound is classified as a phenoxyacetic herbicide , and its chemical structure is a phenol core with chlorine substituents at the 2, 4, and 5 positions, linked to a methyl acetate group . It has the molecular formula C9H7Cl3O3 and a molecular weight of 269.51 g/mol . As a certified reference material, it is supplied as a solution in methanol at a concentration of 1000 µg/mL, with certificates traceable to NIST and accredited to ISO/IEC 17025 standards . This high-purity standard is intended for use in quality control and analytical research applications, including calibration and quantification using techniques such as Gas Chromatography (GC), GC-Mass Spectrometry (GC/MS), Liquid Chromatography (HPLC), and LC-Mass Spectrometry (LC/MS) . The product is provided in a sealed ampule and is recommended to be stored at ambient temperatures . This product is intended for laboratory research use only and is not meant for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Cl3O3 B155193 Methyl (2,4,5-trichlorophenoxy)acetate CAS No. 1928-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2,4,5-trichlorophenoxy)acetate
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InChI

InChI=1S/C9H7Cl3O3/c1-14-9(13)4-15-8-3-6(11)5(10)2-7(8)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JUCNGUOYQGHBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172875
Record name 2,4,5-T-methyl [ISO]
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Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1928-37-6
Record name 2,4,5-T Methyl ester
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Record name 2,4,5-T-methyl [ISO]
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Record name 2,5-T Methyl ester
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Record name 2,4,5-T-methyl [ISO]
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Record name Methyl 2,4,5-trichlorophenoxyacetate
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Record name 2,4,5-T-METHYL
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Synthesis Pathways and Impurity Formation

Established Synthesis Routes for Methyl (2,4,5-trichlorophenoxy)acetate (B1233456)

The primary route for synthesizing Methyl (2,4,5-trichlorophenoxy)acetate involves a two-step process:

Formation of (2,4,5-trichlorophenoxy)acetic acid (2,4,5-T): This intermediate is synthesized through the reaction of 2,4,5-trichlorophenol (B144370) (2,4,5-TCP) with chloroacetic acid. wikipedia.org This reaction is typically carried out under alkaline conditions.

Esterification of 2,4,5-T: The resulting 2,4,5-T is then esterified with methanol (B129727) to produce this compound. This is a classic Fischer esterification reaction, which is catalyzed by a strong acid, such as sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is driven to completion by using an excess of methanol and removing the water that is formed. masterorganicchemistry.commasterorganicchemistry.com

An alternative, though less common, method for producing chlorophenoxy esters is the direct reaction of a chlorophenol with an appropriate chloroacetic ester. nih.gov

Precursors and Intermediate Compounds in Synthesis

The synthesis of this compound relies on several key precursors and intermediates. The quality and purity of these compounds are crucial for the final product's composition and safety.

There are two main routes for the synthesis of the critical intermediate, 2,4,5-trichlorophenol (2,4,5-TCP):

From 1,2,4,5-Tetrachlorobenzene (B31791): This traditional method involves the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene at elevated temperatures and pressures. prepchem.comgoogle.com This process, however, is prone to producing the highly toxic byproduct 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). justia.com

From 1,2,4-Trichlorobenzene: A method designed to avoid TCDD formation starts with 1,2,4-trichlorobenzene. justia.com This process involves nitration to form 1,2,4-trichloro-5-nitrobenzene, followed by reduction to 2,4,5-trichloroaniline. justia.comprepchem.com The aniline (B41778) is then diazotized and hydrolyzed to produce 2,4,5-trichlorophenol that is analytically free of TCDD. justia.comprepchem.com

The subsequent reaction of 2,4,5-TCP with monochloroacetic acid yields (2,4,5-trichlorophenoxy)acetic acid (2,4,5-T), the direct precursor to its methyl ester. wikipedia.orgjustia.com

Precursor/IntermediateRole in SynthesisStarting Material
1,2,4,5-TetrachlorobenzeneStarting material for 2,4,5-TCP (traditional route)-
1,2,4-TrichlorobenzeneStarting material for 2,4,5-TCP (TCDD-free route)-
1,2,4-Trichloro-5-nitrobenzeneIntermediate in the TCDD-free route to 2,4,5-TCP1,2,4-Trichlorobenzene
2,4,5-TrichloroanilineIntermediate in the TCDD-free route to 2,4,5-TCP1,2,4-Trichloro-5-nitrobenzene
2,4,5-Trichlorophenol (2,4,5-TCP)Key intermediate, reacts with chloroacetic acid1,2,4,5-Tetrachlorobenzene or 1,2,4-Trichlorobenzene
Chloroacetic acidReacts with 2,4,5-TCP to form 2,4,5-T-
(2,4,5-Trichlorophenoxy)acetic acid (2,4,5-T)Direct precursor to the methyl ester2,4,5-Trichlorophenol and Chloroacetic acid
MethanolReacts with 2,4,5-T to form the final product-

Derivatization Methods for Analytical Characterization

The analytical characterization of chlorophenoxy herbicides like 2,4,5-T often requires a derivatization step to increase their volatility for analysis by gas chromatography (GC). researchgate.netnih.gov Since this compound is already an ester, it is more volatile than its parent acid and may be analyzed directly by GC-MS. nih.govnih.gov

However, when analyzing for the parent acid (2,4,5-T) in environmental or biological samples, several derivatization techniques are employed to convert the carboxylic acid to an ester:

Methylation: The formation of methyl esters, for instance by using diazomethane (B1218177) or dimethyl sulfate, is a common derivatization method. researchgate.net

Silylation: Reagents such as trimethylsilyl (B98337) N,N-dimethyl carbamate (B1207046) and t-butyldimethylsilyl N,N-dimethyl carbamate are used to form trimethylsilyl (TMS) and t-butyldimethylsilyl (TBDMS) esters, respectively. nih.gov

Pentafluorobenzylation: The use of pentafluorobenzyl bromide (PFBBr) creates pentafluorobenzyl esters, which are highly sensitive to electron capture detection (ECD) in GC analysis.

For the direct analysis of this compound, gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique. nih.gov Soft ionization techniques in GC-QTOFMS can provide enhanced molecular ion detection and reduced fragmentation, which aids in the identification and quantification of this and other chlorophenoxy acid methyl esters. nih.govnih.gov

Derivatization MethodReagent(s)Derivative FormedAnalytical Technique
MethylationDiazomethane, Dimethyl sulfateMethyl esterGC-MS
Silylation (TMS)Trimethylsilyl N,N-dimethyl carbamateTrimethylsilyl esterGC-MS
Silylation (TBDMS)t-Butyldimethylsilyl N,N-dimethyl carbamatet-Butyldimethylsilyl esterGC-MS
PentafluorobenzylationPentafluorobenzyl bromide (PFBBr)Pentafluorobenzyl esterGC-ECD
Direct AnalysisNoneThis compoundGC-QTOFMS

Environmental Fate and Transport Dynamics of Methyl 2,4,5 Trichlorophenoxy Acetate

Sorption and Desorption Processes in Soil and Sediment Matrices

The interaction of Methyl (2,4,5-trichlorophenoxy)acetate (B1233456) with soil and sediment is largely a function of the behavior of its primary degradation product, 2,4,5-T. The ester form is typically hydrolyzed within a few days, meaning its own sorption characteristics are transient. healthandenvironment.org The resulting 2,4,5-T acid is moderately mobile in both sandy and clay soils. healthandenvironment.org

Sorption of the 2,4,5-T anion is significantly influenced by the organic matter content of the soil. Studies on forest floor material demonstrated that it extensively adsorbs 2,4,5-T, with approximately 60% of the compound in a solution being adsorbed at equilibrium. oregonstate.edu Research on chemically similar phenoxyacetic acid herbicides, such as MCPA and 2,4-D, corroborates the importance of soil composition. These studies show a positive correlation between sorption and soil organic carbon content, while a negative correlation exists with soil pH. nih.govresearchgate.netresearchgate.net In acidic conditions, the herbicide is less ionic and more readily sorbed to soil particles, whereas in higher pH soils, the anionic form is more prevalent and remains in the soil solution, making it more mobile. researchgate.net

Factors Influencing Sorption of Methyl (2,4,5-trichlorophenoxy)acetate and its Hydrolysis Product (2,4,5-T)
FactorInfluence on SorptionMechanism
Soil Organic Matter Positive CorrelationProvides binding sites for the herbicide molecule. oregonstate.edunih.gov
Soil pH Negative CorrelationLower pH increases the non-ionic form, enhancing sorption; higher pH promotes the anionic, more mobile form. researchgate.net
Clay Content Moderate InfluenceClay particles offer surfaces for adsorption, contributing to overall sorption capacity. healthandenvironment.org
Hydrolysis Indirect InfluenceRapid conversion of the methyl ester to the 2,4,5-T acid, which is the primary sorbing agent. healthandenvironment.org

Leaching Potential and Groundwater Contamination Pathways

The potential for this compound to contaminate groundwater is primarily linked to the mobility of its parent acid, 2,4,5-T. healthandenvironment.org The parent compound, 2,4,5-trichlorophenoxyacetic acid, is recognized as having a high potential for leaching to groundwater. herts.ac.ukherts.ac.uk Once the methyl ester hydrolyzes in the soil matrix, the resulting 2,4,5-T acid becomes available for transport. Its moderate mobility allows it to be leached beyond the root zone by infiltrating water, presenting a pathway to underlying aquifers. healthandenvironment.org

However, the extent of leaching is site-specific and depends heavily on soil properties. In environments rich in organic matter, such as forest floors, the extensive adsorption of 2,4,5-T can significantly limit its downward movement, thereby preventing or reducing its transport to surface and groundwaters. oregonstate.edu The primary contamination pathway is, therefore, the movement of the more water-soluble 2,4,5-T anion through the soil profile, a process mitigated by high organic carbon content and lower soil pH.

Analysis of Leaching Potential and Groundwater Contamination Pathways
FactorImpact on Leaching PotentialDescription
Mobility of 2,4,5-T HighThe parent acid is moderately mobile in soils, making it susceptible to transport with soil water. healthandenvironment.orgherts.ac.uk
Sorption to Organic Matter LowHigh organic content immobilizes the compound, reducing the amount available for leaching. oregonstate.edu
Soil pH High (at higher pH)Higher pH increases the solubility and mobility of the 2,4,5-T anion, enhancing leaching risk. researchgate.net
Rainfall and Irrigation HighWater movement through the soil profile is the primary driver for transporting the chemical downwards.

Volatilization Rates and Atmospheric Transport Phenomena

Volatilization can be a significant pathway for the dissipation of this compound from treated surfaces. healthandenvironment.org Ester formulations of phenoxy herbicides are generally more volatile than their parent acid forms. juniperpublishers.com Consequently, the methyl ester is more prone to volatilization and subsequent atmospheric transport, particularly immediately following application via spray drift. juniperpublishers.com

Environmental conditions play a crucial role in determining volatilization rates. Key factors include temperature, soil moisture, and airflow across the treated surface. researchgate.net Higher temperatures increase the vapor pressure of the compound, leading to higher emission rates. researchgate.net Volatilization from plant surfaces is often greater and occurs more rapidly than from soil. researchgate.net The process can exhibit a diurnal cycle, with rates increasing during the warmer parts of the day. usda.gov For soil-applied pesticides, the use of plastic films during fumigation can influence emission rates, although the permeability of the film to the specific chemical is a critical variable. usda.gov

Key Factors Affecting Volatilization and Atmospheric Transport
ParameterEffect on VolatilizationScientific Rationale
Chemical Form Higher for EsterEster formulations have a higher vapor pressure compared to the parent acid, making them more volatile. juniperpublishers.com
Temperature Increases RateHigher temperatures increase the compound's vapor pressure, enhancing the rate of transition from surface to atmosphere. researchgate.net
Application Surface Higher from PlantsVolatilization is generally faster and more extensive from plant surfaces compared to soil. researchgate.net
Air Movement (Wind) Increases RateWind removes the boundary layer of saturated air at the surface, maintaining a concentration gradient that drives further volatilization.

Aquatic Distribution and Behavior in Water Bodies

When this compound enters aquatic systems, its behavior is dominated by its limited water solubility and rapid chemical transformation. cymitquimica.com The ester is insoluble in water but soluble in oils. healthandenvironment.org The most significant process in water is its hydrolysis to the parent acid, 2,4,5-T, which typically occurs within a few days. healthandenvironment.orgpic.int The rate of this hydrolysis can be dependent on pH, as observed with other phenoxy herbicide esters which hydrolyze more rapidly in alkaline water. ccme.ca

Once formed, the 2,4,5-T acid is sparingly soluble in water. healthandenvironment.org Its persistence in the water column is generally short, as it tends to be removed from the solution through adsorption to suspended clay particles or absorption by aquatic biota. healthandenvironment.org Therefore, direct contamination of water bodies by the methyl ester leads to the presence of its more mobile and soluble parent acid, which then partitions between the water column and sediment based on local conditions.

Summary of Aquatic Behavior
ProcessDescriptionOutcome
Solubility The methyl ester has limited water solubility. cymitquimica.com The resulting 2,4,5-T acid is sparingly soluble. healthandenvironment.orgLimits high concentrations in the water column.
Hydrolysis Rapid conversion of the methyl ester to 2,4,5-T acid, often within a few days. healthandenvironment.orgpic.intThe parent acid becomes the dominant form in aquatic systems.
Adsorption The 2,4,5-T acid adsorbs to suspended sediments and clay particles. healthandenvironment.orgRemoval from the water column and accumulation in sediment.
Photodegradation The TCDD contaminant, not the herbicide itself, is subject to UV decomposition on exposed surfaces. pic.intA potential degradation pathway for contaminants but less significant for the herbicide molecule.

Bioconcentration and Bioaccumulation Potential in Environmental Compartments

The potential for this compound and its primary metabolite, 2,4,5-T, to concentrate in living organisms is considered low. Research and environmental assessments have concluded that there is no significant bioaccumulation of 2,4,5-T in the food chain. healthandenvironment.orgpic.int

Studies on animal metabolism show that 2,4,5-T is not stored in tissues and is excreted rapidly. oregonstate.edu This characteristic prevents the compound from building up to high concentrations within an organism over time. This finding is consistent with data from other phenoxy herbicides; for example, 2,4-D has been found to have negligible bioconcentration factors in fish. asianpubs.org The rapid metabolism and excretion are the primary reasons for the low bioaccumulation potential, minimizing the risk of biomagnification through the food web.

Bioconcentration and Bioaccumulation Findings
FactorFindingSource
Bioaccumulation Potential No significant bioaccumulation reported for 2,4,5-T. healthandenvironment.orgpic.int
Metabolism in Animals Rapidly excreted; no accumulation in animal tissues. oregonstate.edu
Bioconcentration in Fish Negligible bioconcentration factors observed for the similar compound 2,4-D. asianpubs.org

Degradation and Biotransformation Pathways of Methyl 2,4,5 Trichlorophenoxy Acetate

Hydrolytic Degradation Mechanisms and Kinetics

Esters of 2,4,5-T, such as Methyl (2,4,5-trichlorophenoxy)acetate (B1233456), are known to undergo hydrolysis to the parent acid, 2,4,5-T. This process is a critical first step in the environmental degradation of these compounds, as the resulting acid is generally more water-soluble and available for further microbial or photolytic breakdown. In general, the rate of ester hydrolysis is influenced by factors such as soil moisture, with decreasing rates observed in drier conditions. juniperpublishers.com The molecular weight of the alcohol portion of the ester can also affect the hydrolysis rate. juniperpublishers.com

Photolytic Degradation Processes under Environmental Conditions

Photolytic degradation is a significant abiotic process contributing to the transformation of 2,4,5-T in the environment, particularly in aqueous solutions. Studies have shown that the photodegradation of 2,4,5-T in water involves a primary photochemical step that includes both photoionization, generating a hydrated electron-radical cation pair, and heterolytic cleavage of a carbon-chlorine (C-Cl) bond. nih.gov

The major products identified from the photolysis of 2,4,5-T in aqueous solution include:

Products of chlorine substitution by a hydroxyl group at the 2-, 4-, or 5-positions of the aromatic ring. nih.gov

Products of hydroxylation of the benzene (B151609) ring at the 3- and 6-positions. nih.gov

The quantum yield of 2,4,5-T photolysis and the ratio of the resulting degradation products can be influenced by the presence of other substances in the water, such as cyclodextrins. nih.gov While ultraviolet light can be important in the degradation of 2,4,5-T esters, the specific photolytic pathway and kinetics for Methyl (2,4,5-trichlorophenoxy)acetate under various environmental conditions require further investigation. nih.gov

Microbial Biodegradation of this compound

Microbial activity plays a central role in the breakdown of 2,4,5-T, the hydrolysis product of this compound. Both aerobic and anaerobic microorganisms have demonstrated the capacity to degrade this compound through various metabolic pathways.

Under aerobic conditions, the biodegradation of 2,4,5-T is initiated by the cleavage of the ether bond, a reaction catalyzed by mono- and dioxygenase enzymes. frontiersin.org This initial step is followed by oxidative dechlorination and subsequent cleavage of the aromatic ring. frontiersin.org

A well-studied aerobic degradation pathway for 2,4,5-T is mediated by the bacterium Pseudomonas cepacia (now reclassified as Burkholderia cepacia). The key intermediates in this pathway are detailed in the table below. ethz.ch

Intermediate CompoundRole in Pathway
2,4,5-Trichlorophenol (B144370)Product of the initial ether bond cleavage of 2,4,5-T.
2,5-DichlorohydroquinoneFormed by the hydroxylation of 2,4,5-Trichlorophenol.
5-Chloro-1,2,4-trihydroxybenzeneResulting from a second hydroxylation step.
2-Hydroxy-1,4-benzoquinoneFormed through the dechlorination of 5-Chloro-1,2,4-trihydroxybenzene.
1,2,4-BenzenetriolProduct of the reduction of 2-Hydroxy-1,4-benzoquinone.
MaleylacetateResulting from the ring cleavage of 1,2,4-Benzenetriol.
3-Oxoadipate (B1233008)A further intermediate in the pathway leading to central metabolism.

Ultimately, the aromatic ring is broken down into metabolites that can enter the tricarboxylic acid (TCA) cycle, such as succinate (B1194679) and acetyl-CoA, leading to complete mineralization.

Anaerobic biodegradation of 2,4,5-T proceeds through different mechanisms, primarily involving reductive dechlorination. In methanogenic environments, the degradation of 2,4,5-T has been observed to follow a series of sequential dehalogenation steps. nih.gov

The initial intermediates detected in anaerobic degradation are 2,4- and 2,5-dichlorophenoxyacetic acids. nih.gov Further degradation leads to the formation of monochlorophenoxyacetic acids, various di- and monochlorophenols, and ultimately phenol (B47542). nih.gov The cleavage of the side-chain can occur at different points in this pathway. nih.gov

One study of a sediment-derived microbial consortium identified the following key intermediates in the anaerobic degradation of 2,4,5-T researchgate.net:

Intermediate CompoundPathway Step
3,4-DichlorophenolIntermediate product.
2,5-DichlorophenolIntermediate product.
3-Chlorophenol (B135607)A key intermediate formed from the dichlorophenols.
PhenolFormed by the reductive dechlorination of 3-Chlorophenol.

The complete mineralization under anaerobic conditions often involves a syntrophic relationship between different microbial populations. For instance, Dehalobacter has been identified as a key organohalide-respiring bacterium responsible for reductive dechlorination, while other genera like Syntrophorhabdus and various methanogens are likely involved in the subsequent degradation of phenol. researchgate.net The efficiency of anaerobic degradation can be influenced by the presence of other organic compounds that can serve as electron donors. nih.govnih.gov

A pure culture of Pseudomonas cepacia strain AC1100 has been isolated and extensively studied for its ability to utilize 2,4,5-T as its sole source of carbon and energy. asm.org This bacterium can effectively degrade high concentrations of 2,4,5-T, with studies showing over 97% degradation of 1 mg/ml of the compound within six days. asm.org

The degradation of 2,4,5-T by P. cepacia AC1100 is initiated by a 2,4,5-trichlorophenoxyacetate oxygenase, which converts 2,4,5-T to 2,4,5-trichlorophenol and glyoxylate. ethz.ch Resting cells of this strain have also demonstrated the ability to rapidly and completely dechlorinate other chlorinated phenols, such as 2,3,4,6-tetrachlorophenol (B30399) and pentachlorophenol, indicating a broad dehalogenating capability. nih.gov The evidence strongly suggests that 2,4,5-trichlorophenol is a key intermediate in the metabolic pathway of 2,4,5-T degradation by this organism. nih.govnih.gov

Identification and Characterization of Degrading Microbial Strains and Consortia

Alcaligenes eutrophus and Synergistic Degradation

While Alcaligenes eutrophus (now known as Cupriavidus necator) JMP134 is well-known for its ability to degrade 2,4-dichlorophenoxyacetic acid (2,4-D), it does not metabolize 2,4,5-T on its own. nih.govresearchgate.net However, its interaction with 2,4,5-T-degrading bacteria, such as Pseudomonas cepacia (now Burkholderia cepacia) AC1100, demonstrates the complexities of microbial interactions in contaminated environments.

In mixed cultures, the combination of A. eutrophus JMP134 and P. cepacia AC1100 showed poor degradation of mixtures of 2,4-D and 2,4,5-T. nih.govresearchgate.net Such mixtures proved to be toxic to P. cepacia AC1100, both alone and in combination with A. eutrophus. nih.gov This suggests that the metabolic byproducts of one organism can inhibit the degradative capabilities of another, highlighting the challenges in predicting the efficacy of microbial consortia for bioremediation. The accumulation of intermediates like 2,4-dichlorophenol (B122985) and 2,4,5-trichlorophenol from the metabolic activities of P. cepacia AC1100 can be inhibitory to other strains. nih.gov

Dehalobacter and Reductive Dechlorination

Under anaerobic conditions, the degradation of chlorinated aromatic compounds often proceeds through reductive dechlorination, a process where chlorine atoms are removed from the aromatic ring. Dehalobacter is a key genus identified as an organohalide-respiring population that catalyzes this crucial step in the anaerobic degradation of 2,4,5-T. researchgate.netresearchgate.net

In sediment-derived microbial consortia, 2,4,5-T was observed to be completely degraded through a series of dechlorination steps. researchgate.net The pathway involves the formation of intermediates such as 3,4-dichlorophenol, 2,5-dichlorophenol, and 3-chlorophenol, ultimately leading to phenol. researchgate.net The removal of the final chlorine atom from 3-chlorophenol to form phenol is a key transformation step. researchgate.net Dehalobacter is implicated in these reductive dechlorination reactions, which are coupled to energy conservation in a process known as dehalorespiration. researchgate.netoup.comoup.com This process is vital for the complete mineralization of 2,4,5-T in anaerobic environments, where subsequent syntrophic metabolization of phenol by other microbial populations like Syntrophorhabdus and methanogens occurs. researchgate.netresearchgate.net

Diversity of Degrading Bacteria in Contaminated Environments

Soils contaminated with phenoxy herbicides harbor a diverse range of bacteria capable of their degradation. Several aerobic bacterial genera have been identified as effective degraders of 2,4,5-T, utilizing it as a sole source of carbon and energy. researchgate.netfrontiersin.org

A study of Vietnamese soils, some with a history of Agent Orange exposure, revealed a wide diversity of 2,4-D and 2,4,5-T degrading bacteria. jst.go.jp The most prominent genera capable of degrading 2,4,5-T included Burkholderia, Sphingomonas, and Bradyrhizobium. researchgate.netfrontiersin.orgjst.go.jp Other identified genera from various environments include Nocardioides. researchgate.netfrontiersin.org Fungi, such as species of Fusarium, Verticillium, and the white-rot fungus Rigidoporus, have also demonstrated the ability to degrade 2,4,5-T. nih.govvu.nl The presence of these diverse microbial populations suggests that the genetic information for 2,4,5-T degradation is widespread, likely facilitated by horizontal gene transfer mechanisms. jst.go.jp

Table 1: Genera of Bacteria and Fungi Capable of Degrading 2,4,5-T

Kingdom Genus Environment/Source
Bacteria Burkholderia Contaminated Soil
Bacteria Sphingomonas Contaminated Soil
Bacteria Bradyrhizobium Contaminated Soil
Bacteria Nocardioides Contaminated Soil
Bacteria Dehalobacter Anaerobic Sediments
Fungi Fusarium Contaminated Soil
Fungi Verticillium Contaminated Soil

Enzymology and Biochemical Mechanisms of Microbial Degradation

The microbial breakdown of this compound is initiated by a cascade of specific enzymes that systematically dismantle the molecule. The genetic blueprints for these enzymes are often located on mobile genetic elements, facilitating their spread among soil bacteria.

The aerobic degradation pathway of 2,4,5-T in bacteria like Burkholderia cepacia AC1100 is well-characterized and involves several key enzymes encoded by tft genes. researchgate.net

2,4,5-T Oxygenase (TftA/B): The initial step is the cleavage of the ether linkage, converting 2,4,5-T to 2,4,5-trichlorophenol (2,4,5-TCP). This reaction is catalyzed by a two-component oxygenase encoded by the tftA and tftB genes. frontiersin.orgresearchgate.net

Chlorophenol-4-Monooxygenase (TftC/D): The resulting 2,4,5-TCP is then hydroxylated to produce 2,5-dichloro-p-hydroquinone (2,5-DCHQ). This step is carried out by a flavin-containing monooxygenase encoded by the tftC and tftD genes. researchgate.net

Dehalogenases (e.g., TftG): Subsequent steps involve further hydroxylation and dechlorination. For example, the TftG enzyme catalyzes the dechlorination of 5-chlorohydroxyquinol to yield hydroxyquinol. researchgate.net

Ring Cleavage Dioxygenase (TftH): The aromatic ring is then opened by a dioxygenase, such as hydroxyquinol 1,2-dioxygenase (TftH), which converts hydroxyquinol to maleylacetate. researchgate.net

Maleylacetate Reductase (TftE): Maleylacetate is further reduced to 3-oxoadipate by the TftE-encoded reductase, which then enters central metabolic pathways like the tricarboxylic acid cycle. researchgate.net

In fungi, extracellular enzymes like laccases and intracellular enzymes such as cytochromes P450 (CYPs) have been implicated in the degradation of 2,4,5-T. nih.govvu.nl

The enzymes involved in the degradation of phenoxyacetic acids exhibit varying degrees of substrate specificity. The initial oxygenase, TftA/B, is characteristic of the 2,4,5-T degradation pathway and is responsible for removing the acetate (B1210297) side chain. frontiersin.org While some enzymes are highly specific, others can act on a range of related chlorinated compounds.

The genes encoding the enzymes for 2,4,5-T degradation are often located on plasmids. jst.go.jp These extrachromosomal DNA elements can be transferred between bacteria through conjugation, allowing for the rapid dissemination of degradative capabilities within a microbial community. In Burkholderia cepacia AC1100, the tft genes are organized in clusters. researchgate.netresearchgate.net

The strategic manipulation of these genetic elements has led to the development of enhanced bacterial strains for bioremediation. A key technique is plasmid-assisted molecular breeding , which involves the transfer of degradative plasmids between different bacterial strains to create novel organisms with superior degradation abilities. nih.gov For example, the 2,4-D-degradative plasmid pJP4 from A. eutrophus JMP134 was successfully transferred into the 2,4,5-T-degrading P. cepacia AC1100. researchgate.netnih.gov The resulting transconjugant strain was capable of efficiently degrading mixtures of both 2,4-D and 2,4,5-T, overcoming the toxicity issues observed in mixed cultures. researchgate.netnih.gov This approach has been instrumental in developing bacterial strains that can utilize high concentrations of persistent herbicides like 2,4,5-T as their sole carbon source, demonstrating the power of genetic engineering in environmental biotechnology. nih.gov

Table 2: Key Genes and Enzymes in Aerobic 2,4,5-T Degradation

Gene(s) Enzyme Function in Degradation Pathway
tftA, tftB 2,4,5-T Oxygenase Converts 2,4,5-T to 2,4,5-Trichlorophenol (2,4,5-TCP)
tftC, tftD Chlorophenol-4-Monooxygenase Hydroxylates 2,4,5-TCP to 2,5-Dichloro-p-hydroquinone (2,5-DCHQ)
tftG Dechlorinating Enzyme Converts 5-Chlorohydroxyquinol to Hydroxyquinol
tftH Hydroxyquinol 1,2-Dioxygenase Catalyzes aromatic ring cleavage of Hydroxyquinol to form Maleylacetate

Factors Influencing Microbial Degradation: Temperature, pH, and Nutrient Availability

The microbial degradation of xenobiotic compounds like this compound is a complex process governed by a variety of environmental factors. globalscienceresearchjournals.orgmdpi.com The rate and extent of biotransformation are not solely dependent on the presence of microorganisms with the necessary enzymatic capabilities but are also significantly influenced by ambient conditions such as temperature, pH, and the availability of essential nutrients. globalscienceresearchjournals.orgacademicjournals.org

Temperature: Temperature plays a critical role by affecting microbial growth rates and enzyme kinetics. Studies on the degradation of the closely related compound 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by the bacterium Pseudomonas cepacia have demonstrated that maximum degradation occurs at an optimal temperature of 30°C. asm.orgresearchgate.net While microbial activity is observed at temperatures as low as 20°C, the degradation rate is slower. Conversely, temperatures above 40°C significantly inhibit microbial growth and, consequently, the breakdown of the compound. asm.org

pH: The pH of the environmental matrix, whether soil or water, directly impacts microbial metabolic activity and the functionality of enzymes crucial for degradation. mdpi.com Research involving Pseudomonas cepacia indicates that the optimal pH for both bacterial growth and the degradation of 2,4,5-T is 7.0. asm.org The degradation process is less efficient in more acidic conditions (pH 6.0), and it is severely limited in alkaline environments where the pH is 8.0 or higher. asm.org

Table 1: Optimal Conditions for Microbial Degradation by Pseudomonas cepacia

Factor Optimal Value Efficacy
Temperature 30°C Maximum growth and degradation

Transformation Products and Intermediate Metabolites in Environmental Systems

The environmental transformation of this compound is initiated through biotic and abiotic processes, leading to a cascade of intermediate compounds before potential complete mineralization. iastate.edunih.gov The initial step in the biotransformation of the methyl ester is the hydrolysis of the ester linkage to form its parent acid, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) . This acid is the central precursor for subsequent degradation pathways. ethz.chfrontiersin.org

Under aerobic conditions, a key metabolic step involves the enzymatic removal of the acetate side chain from 2,4,5-T to yield 2,4,5-trichlorophenol (2,4,5-TCP) . frontiersin.orgnih.gov This conversion is a well-documented pathway in various bacteria, including strains of Pseudomonas cepacia. frontiersin.orgnih.gov 2,4,5-trichlorophenol is recognized as a significant metabolite in surface water environments. herts.ac.uk

In anaerobic environments, such as saturated soils and sediments, the degradation of 2,4,5-T proceeds through reductive dechlorination. researchgate.net This process involves the sequential removal of chlorine atoms from the aromatic ring, leading to the formation of various chlorinated phenols. A study of anaerobic degradation by a sediment-derived microbial consortium identified several key intermediates. The transformation pathway included the formation of 3,4-dichlorophenol , 2,5-dichlorophenol , and subsequently 3-chlorophenol , with the eventual production of phenol as the final chlorinated intermediate before ring cleavage. researchgate.net The complete mineralization of the compound was facilitated by the syntrophic metabolization of phenol. researchgate.net

The persistence and potential toxicity of these transformation products are of environmental significance, as they can be more mobile or exhibit different biological activities than the parent compound. iastate.edunih.gov

Table 2: Key Transformation Products and Metabolites of this compound Degradation

Compound Formation Pathway / Condition Precursor
2,4,5-trichlorophenoxyacetic acid (2,4,5-T) Initial hydrolysis of the methyl ester This compound
2,4,5-trichlorophenol (2,4,5-TCP) Aerobic degradation; removal of acetate side chain frontiersin.org 2,4,5-trichlorophenoxyacetic acid
3,4-dichlorophenol Anaerobic reductive dechlorination researchgate.net 2,4,5-trichlorophenoxyacetic acid
2,5-dichlorophenol Anaerobic reductive dechlorination researchgate.net 2,4,5-trichlorophenoxyacetic acid
3-chlorophenol Anaerobic reductive dechlorination researchgate.net Dichlorophenols

Ecotoxicological Implications of Methyl 2,4,5 Trichlorophenoxy Acetate for Non Human Biota

Phytotoxicity to Non-Target Plant Species and Agricultural Crops

As a derivative of a potent phenoxy herbicide, Methyl (2,4,5-trichlorophenoxy)acetate (B1233456) is expected to exhibit significant phytotoxicity, particularly to non-target broad-leaved plants. The parent compound, 2,4,5-T, is known to be toxic to nearly all broad-leaved crops. healthandenvironment.orgpic.int This includes economically important and ecologically significant species such as cotton, tomatoes, grapes, fruit trees, and various ornamentals. healthandenvironment.orgpic.int

The mode of action involves mimicking plant growth hormones (auxins), leading to uncontrolled and disorganized growth, which ultimately results in plant death. biointerfaceresearch.com The application of such herbicides can lead to reduced seed production and delays in flowering for non-target plants exposed to drift, even at sub-lethal concentrations. au.dk The sensitivity of plants can vary depending on their phenological stage at the time of exposure, with plants in the reproductive stage often showing greater sensitivity than seedlings. au.dk Given that herbicides can drift from application sites, adjacent habitats and the non-target plants within them are at risk. au.dk

Impacts on Aquatic Organisms, Including Fish and Invertebrates

The ecotoxicological effects of phenoxy herbicides in aquatic environments are well-documented. Ester formulations of these herbicides are generally considered more toxic to aquatic life than their salt or acid forms. ccme.ca Methyl (2,4,5-trichlorophenoxy)acetate, as an ester, would therefore pose a significant risk to aquatic organisms.

Data for the parent compound, 2,4,5-T, shows moderate toxicity to fish. herts.ac.uk For instance, the 96-hour lethal concentration (LC50) for rainbow trout has been reported as 350 mg/L and for carp (B13450389) as 355 mg/L. healthandenvironment.orgpic.int However, the toxicity can vary significantly based on the specific formulation and the species tested. ccme.ca For example, the 2-ethylhexyl ester (2-EHE) and isooctyl ester formulations of the related herbicide MCPA are notably more toxic to fish and invertebrates than other forms. ccme.ca

For aquatic invertebrates, the toxicity also varies. The EC50 (the concentration causing an effect in 50% of the population) for impaired motility in Daphnia magna ranges widely depending on the specific chemical form of the related herbicide MCPA. ccme.ca The presence of pesticide runoff in aquatic ecosystems can lead to a range of sublethal and chronic effects, including reduced growth and survivorship, particularly impacting the early life stages of fish and invertebrates. nih.gov

Toxicity of 2,4,5-T to Aquatic Organisms
OrganismSpeciesEndpointValue (mg/L)Exposure Time
FishRainbow Trout (Oncorhynchus mykiss)LC5035096 hours
FishCarp (Cyprinus carpio)LC5035596 hours

Effects on Soil Microbial Communities and Ecosystem Functions

Herbicides introduced into the soil can have significant impacts on the microbial communities that are vital for ecosystem functions like nutrient cycling and decomposition. mdpi.com The application of phenoxy herbicides can alter the population size, diversity, and activity of soil microorganisms. researchgate.net

Studies on the related herbicide 2,4-D have shown that its application can shift the microbial community structure, with effects varying based on the concentration of the herbicide and the soil's organic matter content. researchgate.net At certain concentrations, some microbial populations, such as bacteria and actinomycetes, may initially increase, while higher concentrations can lead to a decline in microbial counts. researchgate.net The ratio of Gram-negative to Gram-positive bacteria can also be altered by exposure to these herbicides. researchgate.net

Bioavailability and Uptake in Environmental Receptor Organisms

The bioavailability of this compound is influenced by its chemical properties and environmental conditions. As an ester, it is less soluble in water and more soluble in oils, which affects its transport and uptake. healthandenvironment.org In the environment, it is expected to be hydrolyzed to its parent acid, 2,4,5-T. pic.int

2,4,5-T itself is moderately mobile in sandy and clay soils and has a half-life in soil of approximately 21-24 days. healthandenvironment.org Generally, only small amounts of the herbicide enter water systems, where it does not persist for long periods as it is absorbed by clay particles or biota. healthandenvironment.org Crucially, available data indicates that there is no significant bioaccumulation of 2,4,5-T in organisms. healthandenvironment.orgpic.int This suggests that while the compound can have acute toxic effects, it is not likely to build up in the tissues of organisms and magnify through the food chain.

Analytical Methodologies for Environmental Monitoring and Research

Extraction and Sample Preparation Techniques for Diverse Environmental Matrices (Soil, Water, Biota)

Effective sample preparation is a critical first step to isolate Methyl (2,4,5-trichlorophenoxy)acetate (B1233456) from environmental matrices and remove interfering substances. The choice of technique depends on the matrix's characteristics, such as water content, fat, and the presence of pigments. For soil samples, factors like soil type and moisture content can influence extraction efficiency, sometimes necessitating a re-hydration step for dry samples to achieve quantitative recovery. unito.it

QuEChERS Methodology for Acidic Pesticides

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for pesticide residue analysis. iaea.orgsigmaaldrich.com For acidic pesticides like the parent acid of Methyl (2,4,5-trichlorophenoxy)acetate, modifications to the standard QuEChERS protocol are necessary to ensure efficient extraction and prevent analyte loss. quechers.eu

Standard QuEChERS methods often use a dispersive solid-phase extraction (dSPE) cleanup step with primary-secondary amine (PSA) sorbent. However, PSA can retain acidic compounds, leading to poor recoveries. Therefore, for the analysis of acidic pesticides, the dSPE cleanup step is typically omitted, and the raw extract is analyzed directly. iaea.orgquechers.eu The use of citrate (B86180) buffering during the initial extraction helps to adjust the pH to a range (e.g., 5.0-5.5) where pH-dependent compounds are stabilized. quechers.eu

An alternative approach, known as acidified QuEChERS (A-QuEChERS), has been shown to improve recoveries for some acidic pesticides compared to the standard buffered methods (like EN 15662). eurl-pesticides.eu This modification involves using an extraction solvent acidified with formic acid and different partitioning salts. eurl-pesticides.eu

Comparison of QuEChERS Methodologies for Acidic Pesticides eurl-pesticides.eu
ParameterQuEChERS (EN 15662)Acidified QuEChERS (A-QuEChERS)
Extraction SolventAcetonitrileAcetonitrile with 1% formic acid
Partitioning SaltsMgSO₄, NaCl, Sodium Citrate buffer saltsMgSO₄, NaCl (no buffer salts)
Cleanup StepTypically omitted for acidic pesticidesNo cleanup step conducted
Performance NoteSatisfactory for most compoundsImproved recoveries for certain acidic pesticides where standard QuEChERS was unsatisfactory (<70%)

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of separating this compound from other compounds in the prepared sample extract before quantification. Both gas and liquid chromatography are employed, each with specific advantages.

Gas Chromatography (GC) Applications and Derivatization Strategies

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound is amenable to direct GC analysis, the parent acid, 2,4,5-T, is not. To analyze 2,4,5-T by GC, it must first be converted into a more volatile and less polar derivative. nih.gov This process is known as derivatization.

The most common derivatization strategy for phenoxyacetic acids is esterification to form methyl esters—the very compound of interest. nih.gov This highlights a key analytical consideration: the detection of this compound in a sample could originate from its direct presence or from the derivatization of the parent acid during the analytical procedure. Methods that include a hydrolysis step followed by methylation can be used to determine the total 2,4,5-T content. nih.gov

Several reagents can be used for this purpose, each with its own reaction conditions and efficiencies. colostate.edusigmaaldrich.comgcms.cz Microwave-assisted derivatization has been shown to reduce preparation time significantly. nih.gov

Common Derivatization Reagents for Carboxylic Acids (like 2,4,5-T) for GC Analysis
Reagent TypeExample ReagentDerivative FormedNotes
AlkylationMethanol (B129727) with Sulphuric AcidMethyl EsterCommonly used for creating methyl esters of phenoxy acids. nih.gov
SilylationBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)Trimethylsilyl (B98337) (TMS) EsterA very common and effective silylating agent. sigmaaldrich.com
AlkylationPentafluorobenzyl bromide (PFBBr)Pentafluorobenzyl (PFB) EsterCreates derivatives suitable for highly sensitive electron capture detection (ECD).

High-Performance Liquid Chromatography (HPLC) with Mixed-Mode Columns

High-Performance Liquid Chromatography (HPLC) is particularly suited for analyzing compounds that are not easily volatilized, such as the parent acid 2,4,5-T, without the need for derivatization. nih.gov For enhanced separation of complex mixtures containing both hydrophobic and ionic analytes, mixed-mode chromatography is a powerful tool. thermofisher.comthermofisher.com

Mixed-mode columns possess stationary phases with more than one type of interaction chemistry, typically combining reversed-phase (hydrophobic) and ion-exchange (ionic) functionalities. thermofisher.com This allows for adjustable selectivity by manipulating mobile phase parameters such as organic solvent content, pH, and buffer concentration. helixchrom.comsielc.comhelixchrom.com For a compound like 2,4,5-T, which is both hydrophobic and acidic (ionic), mixed-mode columns like the Obelisc R or Primesep 100 can provide excellent retention and separation from matrix interferences. sielc.com The retention mechanism involves both hydrophobic interactions with the column's alkyl chains and ionic interactions with the charged groups on the stationary phase. sielc.com

Example HPLC Conditions for 2,4,5-T Analysis on Mixed-Mode Columns sielc.com
ParameterCondition 1Condition 2Condition 3
ColumnObelisc R, 2.1x150 mm, 5 µmObelisc R, 2.1x150 mm, 5 µmPrimesep 100, 2.1x150 mm, 5 µm
Mobile PhaseGradient MeCN (25-70%)Gradient MeCN (10-70%)Gradient MeCN (10-70%)
BufferGradient Ammonium Acetate (B1210297) pH 3.0 (30-60 mM)Gradient Ammonium Acetate pH 3.0 (20-60 mM)Gradient Ammonium Acetate pH 3.0 (20-60 mM)
Flow Rate0.4 mL/min0.4 mL/min0.4 mL/min
DetectionUV, 270 nmUV, 270 nmUV, 270 nm

Spectroscopic and Mass Spectrometric Detection Methods

Following chromatographic separation, a detector is required for the identification and quantification of the target analyte. Mass spectrometry is the premier detection method due to its high selectivity and sensitivity.

Mass Spectrometry (MS) and Specific Ion Monitoring

Mass Spectrometry (MS) identifies compounds by measuring their mass-to-charge ratio (m/z). jmchemsci.com When coupled with GC or HPLC, it provides definitive confirmation of the analyte's identity. For quantitative analysis, tandem mass spectrometry (MS/MS) is often used, where a specific precursor ion is selected and fragmented to produce characteristic product ions.

A highly sensitive and specific mode of operation is Selected Ion Monitoring (SIM). gcms.cz In SIM mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to the target analyte, rather than scanning the entire mass range. mdpi.comnih.gov This significantly increases the signal-to-noise ratio, allowing for much lower detection limits. nih.gov For this compound and its parent acid, specific precursor and product ions can be monitored to ensure accurate quantification even at trace levels in complex environmental samples. eurl-pesticides.eu

Example Tandem MS (MS/MS) Parameters for 2,4,5-T (ESI-Negative Mode) eurl-pesticides.eu
Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Declustering Potential (DP)Collision Energy (CE)
253195--50 V-18 V
253-159-50 V-40 V
255197--55 V-18 V

Regulatory Frameworks and Policy Perspectives on Environmental Management

Evolution of Regulatory Controls and Usage Restrictions based on Environmental Concerns

The regulation of Methyl (2,4,5-trichlorophenoxy)acetate (B1233456) is intrinsically linked to the broader history of its parent compound, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). Developed in the late 1940s, 2,4,5-T and its derivatives were widely used for controlling broad-leafed plants in agriculture and forestry. wikipedia.org However, growing environmental and health concerns, primarily centered on the presence of the highly toxic contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) in its technical-grade formulations, prompted a wave of regulatory actions globally starting in the 1970s. healthandenvironment.orgpic.int

Key regulatory milestones in response to these concerns include:

1970: The United States Department of Agriculture (USDA) canceled the registration of 2,4,5-T for use on food crops intended for human consumption (except for rice) and for all granular formulations used around homes and recreational areas. wikipedia.orgepa.gov

1979: The province of Ontario, Canada, proactively restricted the use of 2,4,5-T, ahead of a national ban. ontario.ca

1985: The U.S. Environmental Protection Agency (EPA) terminated all remaining registered uses of 2,4,5-T in the United States. wikipedia.orgnih.gov

1985: Canada prohibited the use and sale of all 2,4,5-T containing products. wikipedia.orgontario.ca

1988: Germany banned the use of 2,4,5-T compounds. gezondheidsraad.nl

Many other countries implemented similar restrictions. Italy, the Netherlands, Norway, and Sweden banned its use as early as 1970. iisc.ac.in These actions were largely driven by the risks associated with the TCDD contaminant, including its persistence in the environment and its potential for bioaccumulation. pic.int

Timeline of Major Regulatory Actions Against 2,4,5-T and its Derivatives
YearCountry/RegionRegulatory ActionPrimary Rationale
1970United StatesUSDA canceled use on most food crops and residential areas. wikipedia.orgepa.govEnvironmental and health concerns.
1970Italy, Netherlands, Norway, SwedenUsage banned. iisc.ac.inToxicity concerns.
1985United StatesEPA terminated all remaining uses. wikipedia.orgConcerns over TCDD contamination.
1985CanadaUse and sale prohibited. wikipedia.orgontario.caConcerns over dioxin contaminant. ontario.ca
1988GermanyUsage banned. gezondheidsraad.nlPresence of TCDD contaminant. gezondheidsraad.nl

Global and Regional Environmental Policies Related to Chlorophenoxy Herbicides

Beyond national bans, the environmental risks posed by chlorophenoxy herbicides have been addressed through international and regional policies. These frameworks aim to manage the transboundary movement and use of hazardous chemicals.

A pivotal global policy is the Rotterdam Convention on the Prior Informed Consent (PIC) Procedure for Certain Hazardous Chemicals and Pesticides in International Trade . 2,4,5-T and its salts and esters are listed in Annex III of this convention. wikipedia.orghealthandenvironment.org This inclusion means that international trade of these substances is restricted and requires the importing country to be provided with information about the chemical and to give its prior informed consent before shipment can proceed. The basis for this listing was the series of national bans and severe restrictions enacted by multiple countries due to the high toxicity of the TCDD contaminant. pic.int

At a regional level, various bodies have classified and regulated chlorophenoxy herbicides. For example, the European Union has listed 2,4,5-T as an endocrine-disrupting chemical. healthandenvironment.org The World Health Organization (WHO) has also evaluated chlorophenoxy herbicides, including 2,4,5-T, for their presence in drinking water, contributing to the establishment of guidelines and standards for water quality. who.int These policies reflect a broad consensus on the need to control the environmental spread of these compounds due to their potential for persistence and long-range transport.

Key Global and Regional Policies
Policy/ConventionIssuing BodyRelevance to Methyl (2,4,5-trichlorophenoxy)acetate
Rotterdam Convention (Annex III)United NationsRestricts international trade of 2,4,5-T and its salts and esters, requiring Prior Informed Consent from importing countries. healthandenvironment.orgpic.int
Endocrine Disruptor ClassificationEuropean UnionIdentifies 2,4,5-T as a chemical with potential endocrine-disrupting properties. healthandenvironment.org
Guidelines for Drinking-water Quality (GDWQ)World Health Organization (WHO)Provides risk assessments and guideline values for chlorophenoxy herbicides in drinking water. who.int

Research Contributions to Policy Development and Risk Assessment Frameworks

Scientific research has been fundamental in shaping the policies and risk assessment frameworks governing this compound and related compounds. The discovery and subsequent toxicological evaluation of the TCDD contaminant, an unavoidable byproduct in the manufacturing process of 2,4,5-trichlorophenol (B144370), was the single most critical research contribution leading to regulatory action. healthandenvironment.orgpic.int

In the 1970s, the U.S. EPA initiated a comprehensive safety review process known as "Rebuttable Presumption Against Registration" (RPAR) for 2,4,5-T. epa.gov This process was directly fueled by research findings from institutions like the National Institutes of Health and others which highlighted the risks associated with the herbicide and its dioxin contaminant. epa.gov The EPA's regulatory decision-making was supported by extensive monitoring studies to detect residues in the environment (soil, water) and in biological samples, which provided the data needed for a robust risk assessment. epa.gov

Furthermore, epidemiological and toxicological studies have informed the classification of chlorophenoxy herbicides by bodies like the International Agency for Research on Cancer (IARC), which has classified them as a group to be "possibly carcinogenic to humans" (Group 2B). who.intinchem.org While the evidence for any specific chlorophenoxy herbicide can be debated, these research efforts have provided the scientific basis for a precautionary approach in policy-making. who.int Modern risk assessment frameworks for pesticides now routinely incorporate detailed evaluations of exposure pathways, environmental fate, and toxicological endpoints for both the active ingredient and significant impurities, a direct lesson from the experience with 2,4,5-T and TCDD. science.gov

Emerging Research Directions and Remediation Strategies

Advanced Bioremediation Approaches for Contaminated Environments

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or detoxify contaminants. This approach is considered a cost-effective and environmentally sound method for cleaning up sites contaminated with persistent herbicides. nih.gov Research has identified various bacteria and fungi capable of breaking down 2,4,5-T, the active form of its methyl ester, into less harmful substances.

Advanced strategies in this field include:

Bioaugmentation and Biostimulation : Bioaugmentation involves introducing specific microbial strains with proven degradative capabilities into a contaminated environment. frontiersin.org Conversely, biostimulation involves modifying the environment (e.g., by adding nutrients) to encourage the growth and activity of indigenous microorganisms that can degrade the contaminant. nih.gov Studies have shown that bacterial communities from historically contaminated soils can effectively degrade 2,4,5-T within days of cultivation. frontiersin.org

Microbial Consortiums : Rather than relying on a single microbial species, researchers are exploring the use of microbial consortiums. These communities can exhibit more robust and complete degradation of complex pollutants through synergistic metabolic activities.

Fungal Degradation : White-rot fungi, such as Phanerochaete chrysosporium, have demonstrated a significant ability to biodegrade 2,4,5-T. uni.edu In one study, this fungus converted 62% of the initial [14C]-2,4,5-T to 14CO2 in aqueous cultures within 30 days, indicating extensive degradation. uni.edu

Several microbial genera have been identified for their capacity to degrade 2,4,5-T. While aerobic degradation of the related herbicide 2,4-D is common, fewer aerobic 2,4,5-T degraders have been isolated. frontiersin.org

Table 1: Selected Microorganisms Capable of Degrading (2,4,5-trichlorophenoxy)acetic acid

Microorganism GenusTypeKey FindingsReference
BurkholderiaBacteriumCapable of utilizing 2,4,5-T as a primary carbon and energy source. frontiersin.org
SphingomonasBacteriumIsolated from contaminated sites and shown to be a key degrader. frontiersin.org
BradyrhizobiumBacteriumIdentified as a 2,4,5-T degrader, utilizing it for growth. frontiersin.org
Phanerochaete chrysosporiumFungusDemonstrated extensive mineralization of 2,4,5-T in both liquid cultures and contaminated soil. uni.edu
Bordetella petriiBacteriumIsolated from a bacterial community that rapidly degraded 2,4,5-T. frontiersin.org

Adsorption and Physico-chemical Removal Technologies (e.g., Layered Double Hydroxides)

Alongside biological methods, physico-chemical technologies are being developed for the rapid removal of phenoxy herbicides from contaminated water. Adsorption, a process where a substance adheres to the surface of another, is a prominent technique. nanobioletters.com Layered Double Hydroxides (LDHs), also known as hydrotalcite-like anionic clays, have emerged as highly effective adsorbents due to their high surface area, porous structure, and exchangeable anions. mdpi.com

The process often involves using calcined LDHs, which, when rehydrated in a pollutant solution, can trap anionic contaminants like the (2,4,5-trichlorophenoxy)acetate (B1233456) ion. nanobioletters.com Research has demonstrated that the retention mechanism can involve both surface adsorption and intercalation into the LDH interlayer domain.

Different compositions of LDHs have been tested for their efficacy in removing 2,4,5-T.

Table 2: Performance of Different Layered Double Hydroxides (LDHs) in Removing (2,4,5-trichlorophenoxy)acetic acid (2,4,5-T)

LDH TypeRemoval Efficiency / CapacityKey Research FindingsReference
Zn₂Al-LDH96% removal rate; 718 mg/g retention capacity.Removal is influenced by pH, adsorbent/adsorbate ratio, and the LDH's interlayer anion. The herbicide can be released, suggesting the LDH can be recycled.
Calcined Zn₂Al-CO₃ LDHEquilibrium reached in under 3 hours for low concentrations.The retention process is partly determined by the surface interaction between the herbicide and the LDH. nanobioletters.com
MgFeTi-LDH80-95% degradation (photo-Fenton-like activity).Calcined LDHs exhibited excellent photo-Fenton-like activity under visible light, offering a green and efficient photocatalyst. researchgate.net
MgAl-LDH@Fe₃O₄131.30 mg/g (for 2,4-D)A magnetic composite was created for simultaneous removal of multiple phenoxy herbicides. nih.gov

Development of Sustainable Alternatives and Integrated Pest Management Strategies

A critical aspect of mitigating the environmental risks associated with herbicides like Methyl (2,4,5-trichlorophenoxy)acetate is to reduce their use. This is being pursued through the development of sustainable alternatives and the implementation of Integrated Pest Management (IPM).

Integrated Pest Management (IPM) is a science-based strategy that focuses on the long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, and modification of cultural practices. practicegreenhealth.org Chemical controls, particularly least-hazardous pesticides, are used only as a last resort. practicegreenhealth.org IPM aims to minimize risks to human health and the environment by encouraging natural pest control mechanisms. agriculture.gov.iemissouri.edu

Sustainable Alternatives to synthetic herbicides are gaining traction. These include:

Bioherbicides : These are herbicides derived from natural sources like plants or microbes. wikifarmer.com They tend to break down quickly in the environment, reducing their ecological footprint. wikifarmer.com

Natural Product-Based Herbicides : These formulations use active ingredients such as citrus oil (d-limonene), clove oil, acetic acid, and fatty acids (herbicidal soaps). ncsu.eduaarp.org These are often "burn-down" herbicides that destroy the leaf cuticle, causing the plant to die. aarp.org They are most effective on small, young weeds. aarp.org

Non-Chemical Weed Control : Traditional methods like physical pulling, hoeing, mowing, and applying mulches or weed barriers are fundamental to reducing herbicide reliance. ncsu.edugreensideup.ie Crop rotation is another effective strategy that disrupts weed life cycles and helps suppress weed growth. agriculture.gov.iegreensideup.ie

Methodological Advancements in Environmental Fate and Ecotoxicology Studies

Understanding the persistence, movement, and toxicity of this compound in the environment is crucial for accurate risk assessment. Research in this area is benefiting from significant methodological advancements.

Analytical Techniques :

The standard methods for detecting phenoxy herbicides like 2,4,5-T and the related 2,4-D have traditionally relied on Gas Chromatography (GC) with an electron capture detector (ECD). researchgate.net However, this method requires a derivatization step as the compounds are not sufficiently volatile. researchgate.net

High-Performance Liquid Chromatography (HPLC) offers a simpler alternative for the determination of acidic herbicides, often using UV detection. researchgate.net

Molecular analysis, including Polymerase Chain Reaction (PCR), is being used in bioremediation studies to detect and quantify the key genes responsible for herbicide degradation (e.g., tfdA, tfdB) in microbial communities. frontiersin.org

Ecotoxicology Studies :

Advanced ecotoxicity assessments are moving beyond simple lethality tests to evaluate sub-lethal effects on non-target organisms. Chronic toxicity tests are designed to determine a "no observable effect level" (NOEL) and a "lowest observable effect level" (LOEL) to better understand long-term risks. epa.gov

Standardized tests using sensitive plant species, such as Lepidium sativum (garden cress) and Sinapis alba (white mustard), are employed to measure the phytotoxicity of herbicide residues in soil and water samples after remediation efforts. mdpi.com These tests provide crucial data on whether the breakdown products are less toxic than the parent compound.

These advancements in analytical and toxicological methods provide more precise and comprehensive data, enabling better environmental monitoring and more effective regulation of herbicides.

Q & A

Basic Research Question

  • Melting point : 159°C (indicates purity; deviations suggest impurities) .
  • Solubility : Use methanol for dissolution but avoid long-term storage due to autoesterification .
  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis .

What are the strategies for derivatizing this compound to enhance analytical detection?

Advanced Research Question
Derivatization improves volatility and detectability in GC-MS:

  • Silylation : React with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to replace labile protons with trimethylsilyl groups .
  • Salt formation : Convert to potassium 2-(2,4,5-trichlorophenoxy)acetate (water-soluble derivative) via alkaline hydrolysis .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., 2,4,6-trichlorophenol-3,5-d₂) as internal standards for quantification .

How can contradictions in biological activity data for this compound be resolved?

Advanced Research Question
Discrepancies in toxicity or efficacy studies often arise from:

  • Impurity profiles : Residual 2,4,5-trichlorophenol (≥98% purity required) .
  • Solvent effects : DMSO or ethanol vehicles may alter bioavailability; use controlled solvent systems .
  • Statistical rigor : Employ multivariate analysis (e.g., PCA) to isolate compound-specific effects from confounding variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.